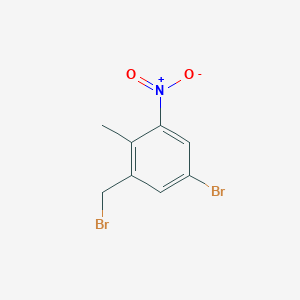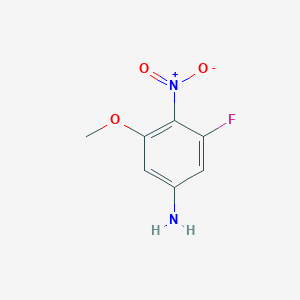
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid (3-BF6TBA) is a brominated fluoroaromatic compound that is a key intermediate in the synthesis of important pharmaceuticals. It is a highly versatile compound, with many potential applications in the field of medicinal chemistry. This article will discuss the synthesis of 3-BF6TBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Scientific Research Applications
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has been used in the synthesis of a variety of drugs, including anticonvulsants, antidepressants, antineoplastics, and anti-inflammatory agents. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid has been used in the synthesis of a variety of organometallic complexes, which have potential applications in catalysis and other areas of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is not fully understood. However, it is believed to act as a nucleophile in the synthesis of pharmaceuticals and other compounds, by attacking the electrophilic site of the target molecule. It is also believed to act as an electron donor, donating electrons to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid have not been extensively studied. However, it is believed to be relatively non-toxic and has a low potential for bioaccumulation. In addition, it has been found to be biodegradable, with a half-life of approximately 4 days in soil.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid in laboratory experiments is its versatility. It can be used in a variety of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and radical reactions. Additionally, 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid in laboratory experiments. For example, it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, its low solubility in water makes it difficult to use in aqueous systems.
Future Directions
There are a number of potential future directions for the use of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid. One potential direction is the use of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid in the synthesis of new pharmaceuticals and other compounds. Additionally, 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid could be used as a catalyst in organic synthesis, as well as in the synthesis of polymers and other materials. Finally, 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid could be used in the synthesis of organometallic complexes, which could have potential applications in catalysis and other areas of medicinal chemistry.
Synthesis Methods
The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid can be accomplished in several ways. One of the most common methods is a two-step reaction process involving the reaction of bromoacetyl bromide with trifluoromethoxybenzene, followed by the reaction of the resulting bromoacetyl trifluoromethoxybenzene with 2-fluoroethanol. This yields a mono-substituted 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid product with yields of up to 95%. Other methods of synthesis include the reaction of bromoacetyl bromide with 2-fluoroethanol, followed by the reaction of the resulting bromoacetyl 2-fluoroethanol with trifluoromethoxybenzene, and the direct reaction of bromoacetyl bromide with trifluoromethoxybenzene in the presence of 2-fluoroethanol.
properties
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUIHKINCIKWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)






![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)